What is Navitoclax exactly?
Navitoclax is a N-sulfonylcarboxamide resulting from the formal condensation of the carboxy group of 4-4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-ylbenzoic acid with the amino group of 4-[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide.
It is a BH3 -mimetic drug targeting anti-apoptotic BCL-2 (BCL-2) family proteins. This includes BCL-2 and BCL XL. Induces apoptosis within cancer cells; the drug is being studied in clinical trials for the treatment of solid tumors as well as hematologic malignancies. It plays a vital role in the treatment of B-cell lymphoma 2. It is a member of piperazines, a member of monochlorobenzenes, a member of morpholines, an aryl sulfide, an N-sulfonylcarboxamide, a sulfone, an organofluorine compound, a secondary amino compound, and a tertiary amino compound.
Navitoclax is a small, orally active synthetic small molecule. It is an antagonist to a subset B-cell leukemia 2 (Bcl-2) family of proteins with potential antineoplastic properties. Navitoclax selectively bound to the apoptosis suppressor protein Bcl-2 and BclXL. These proteins are commonly overexpressed in lymph, breast, and prostate cancers and are linked to drug resistance. The inhibition of these apoptosis suppressors stops them from binding to the apoptotic effectors Bax or Bak proteins. Thus, cells with high Bcl-2 and Bcl XL levels will experience apoptotic events. This reduces the proliferation of tumor cells.
Uses of Navitoclax
Navitoclax is a drug that inhibits Bcl-2 and BclXL. It also inhibits Bcl–W proteins. This causes thrombocytopenia and makes it dose-limiting.
Navitoclax, ABT-263, is a powerful inhibitor against Bcl-2 (Bcl-xL), Bcl-2 (Bcl-2), and Bcl-3. It has Ki levels of =0.5 nM to Bcl-2 in cell-free tests, but it binds less strongly to Mcl-1.
Navitoclax Effects on senescent cells
Navitoclax was shown to be a senolytic, inducing apoptosis among senescent and non-senescent cells. This reduction in hematopoietic stem cells prevented premature aging from total-body radiotherapy and restored the muscle stem cells of typically aged mice.
Navitoclax was not directly associated with cancer. However, Navitoclax was used to treat scleroderma. It appears that Navitoclax reduced existing fibrosis by inducing apoptosis of myofibroblasts.
Research directions of Navitoclax in biology
The basic science and treatment of Solid Tumors, Non-Hodgkin’s Lymphoma and EGFR Activating mutation, Chronic Lymphoid Lymphoma, and Hematological Malignancies have all been studied using Navitoclax. Navitoclax is an orally bioavailable small-molecule inhibitor of Bcl-2 families proteins. It is currently being investigated for the treatment of lymphomas as well as other types of cancer. It blocks some enzymes that help cancer cells live.
In vitro
Navitoclax is structurally similar to ABT-737. It is a disruptor of Bcl-2/Bcl-3xL interactions and pro-apoptotic protein interactions. Commonly, tumor progression, maintenance, and chemoresistance are associated with the overexpression of prosurvival Bcl-2 members. Navitoclax exhibits the protection offered by overexpression Bcl-2 or BclxL with EC50 levels of 60 nM and 20, respectively. Navitoclax exhibits a wide range of cellular activity. The most sensitive line, H146, has an EC50 value of 110 nM. While the lowest sensitive line, H82, has an EC50 value of 22 mM. All four cell types with EC50 values of 400 nM (H146/H889/H1963 and H1417) are susceptible to ABT737. The two most resistant lines, H1048 and H82, are similarly resistant.
In vivo
Navitoclax can be administered at 100mg/kg/day in the H345 model of xenograft. Significant antitumor efficacy has been observed. The treatment results show a minimum 50% decrease in tumor volume. Oral administration of Navitoclax alone results in complete tumor regressions, even in small-cell lung carcinoma and acute lymphoblastic encephalopathy xenografts. Navitoclax significantly improves the efficacy of clinically relevant therapeutic protocols in xenografts of multiple myeloma and aggressive B-cell Lymphoma.